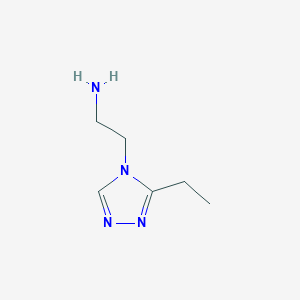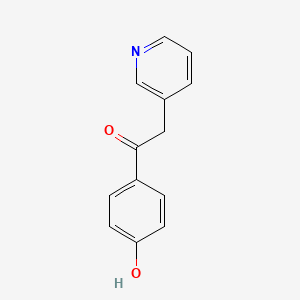
1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone is an organic compound that features both a hydroxyphenyl group and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone typically involves the condensation of 4-hydroxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)-2-(pyridin-3-YL)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the pyridinyl group can engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
4-Hydroxyacetophenone: Similar structure but lacks the pyridinyl group.
3-Pyridinecarboxaldehyde: Contains the pyridinyl group but lacks the hydroxyphenyl group.
4-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the pyridinyl group.
Uniqueness: 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone is unique due to the presence of both the hydroxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-(4-hydroxyphenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H11NO2/c15-12-5-3-11(4-6-12)13(16)8-10-2-1-7-14-9-10/h1-7,9,15H,8H2 |
InChI 键 |
BHXYNUQTMVOZKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


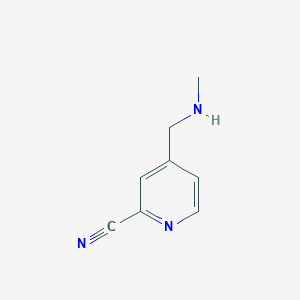
![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)
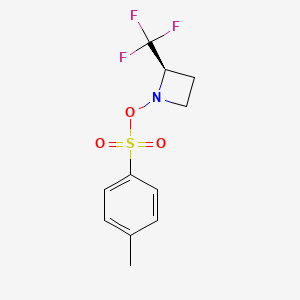
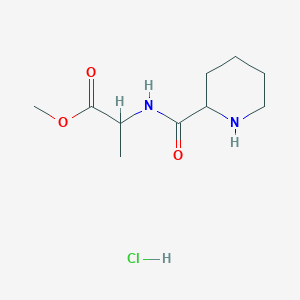
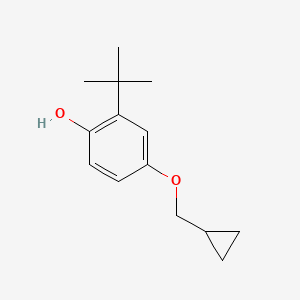
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)

![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
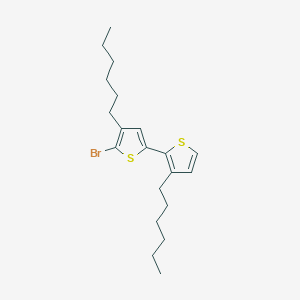
![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
